Bromamphenicol
Overview
Description
Bromamphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It is a functional analog of chloramphenicol and competes with it for binding to ribosomes, specifically to the peptidyltransferase site on the 50S ribosomal subunit. Bromamphenicol has been shown to bind covalently to the ribosomal subunit, leading to irreversible inactivation of the peptidyltransferase activity by alkylating cysteine-SH groups in proteins L2 and L27 .
Synthesis Analysis
The synthesis of Bromamphenicol involves the bromination of chloramphenicol analogs. The process of bromination is a common transformation in organic synthesis, often carried out using molecular bromine or other bromo compounds. Due to the hazardous nature of bromine, solid bromine carriers have been developed to facilitate safer bromination reactions . In the case of Bromamphenicol, the synthesis details are not explicitly provided in the data, but it can be inferred that similar bromination techniques could be applied.
Molecular Structure Analysis
The molecular structure of Bromamphenicol is similar to that of chloramphenicol, with the presence of a bromine atom as a distinguishing feature. The exact position and number of bromine atoms on the compound can significantly affect its binding affinity and activity. The molecular structure of brominated compounds is often elucidated using techniques such as NMR spectroscopy, UV spectrometry, electrospray ionization mass spectrometry, and X-ray crystallography .
Chemical Reactions Analysis
Bromamphenicol, like other brominated organic compounds, can participate in various organic transformations. These include bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, and hydrolysis. The presence of bromine in the molecule can also facilitate further chemical reactions, such as catalytic cross-coupling, which can be used to introduce additional functional groups or to synthesize more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds like Bromamphenicol are influenced by the presence of bromine atoms. Bromine's high atomic mass and reactivity contribute to the compound's density, refractive index, and thermal stability. The brominated derivatives of certain compounds have been found to possess high densities and refractive indices, which can be characterized using techniques such as TGA and single crystal X-ray diffraction . The antioxidant properties of brominated phenols, which are structurally related to Bromamphenicol, have been studied, indicating that bromination can enhance the antioxidant power of these compounds .
Scientific Research Applications
Interaction with Haemagglutinin DraE Derivatives
Bromamphenicol has been studied for its interaction with Dr adhesin (DraE) complexes, specifically chloramphenicol succinate and bromamphenicol. This research revealed key functional groups for small-molecule binding and suggested modifications to the molecule for broader interaction without the toxic side effects associated with chloramphenicol (Pettigrew et al., 2009).
In Vitro Profiling of Endocrine-Disrupting Potency
Brominated flame retardants (BFRs), including Bromamphenicol, have been studied for their potential as endocrine disruptors. This research aimed to elucidate the modes of action of BFRs in humans and wildlife and to classify BFRs based on their profiles of endocrine-disrupting potencies. The study highlighted the need for further investigation of the potential endocrine-disrupting effects of these environmentally relevant BFRs (Hamers et al., 2006).
Estrogenic Potency of Brominated Compounds
Research on the estrogenic potencies of several polybrominated diphenyl ethers (PBDEs), hydroxylated PBDEs (HO-PBDEs), and brominated bisphenol A compounds, including Bromamphenicol, has been conducted. This study examined their agonistic effects on estrogen receptors ER alpha and ER beta, suggesting the potential for in vivo metabolism of these compounds to produce more potent pseudoestrogens (Meerts et al., 2001).
Novel Probe for Indirect UV Detection
Brompheniramine, an antihistamine drug, has been used as a novel UV probe for the capillary electrophoresis of adamantane drugs, including Bromamphenicol. This research explored the use of brompheniramine for the indirect UV detection of nonchromophore analytes without the need for derivatization (Prapatpong et al., 2017).
properties
IUPAC Name |
2,2-dibromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOHGNMWBGIRAQ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Br)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876333 | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromamphenicol | |
CAS RN |
16803-75-1, 17371-30-1 | |
Record name | Bromamphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07492 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIBROMOAMPHENICOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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